molecular formula C9H5BrClFO3S B13183295 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride

8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13183295
M. Wt: 327.55 g/mol
InChI Key: FPVFETMNKNPKEJ-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is a multifunctional chemical scaffold primarily used in pharmaceutical and materials science research. This compound features a chromene core substituted with bromo and fluoro groups, granting it unique electronic properties, alongside a highly reactive sulfonyl chloride group . The sulfonyl chloride moiety is a key functional group that readily undergoes nucleophilic substitution reactions, allowing researchers to efficiently create sulfonamides, sulfonate esters, and other sulfonyl derivatives . This makes the compound an excellent building block for constructing diverse compound libraries for high-throughput screening and for the development of more complex molecules with potential biological activity . The presence of both bromo and fluoro substituents offers additional sites for further functionalization via cross-coupling reactions, enhancing its utility in structure-activity relationship (SAR) studies . As a reagent, it is instrumental in the synthesis of novel compounds for applications such as medicinal chemistry and chemical biology. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5BrClFO3S

Molecular Weight

327.55 g/mol

IUPAC Name

8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H5BrClFO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2

InChI Key

FPVFETMNKNPKEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)F)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

An example synthetic route for 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is outlined below, combining literature methods and standard organic synthesis protocols:

Step Reagents/Conditions Description Yield (%) Notes
1 Salicylaldehyde + malononitrile + 2-aminophenol + triethylamine, reflux in ethanol One-pot synthesis of 6-fluoro-2H-chromene amino derivative 80-90 Green chemistry approach
2 N-Bromosuccinimide (NBS), inert solvent, room temperature Selective bromination at 8-position 75-85 Requires careful monitoring
3 Chlorosulfonic acid or sulfuryl chloride, anhydrous solvent, 0-5°C to room temperature Chlorosulfonation at 3-position to form sulfonyl chloride 60-75 Moisture sensitive step

Research Findings and Optimization Notes

  • Recent studies emphasize eco-friendly synthetic strategies, including solvent-free conditions and use of mild bases such as sodium bicarbonate for subsequent sulfonamide formation from sulfonyl chlorides.
  • One-pot multi-component reactions have been developed for related chromene sulfonyl derivatives but specific protocols for this compound remain focused on stepwise halogenation and sulfonyl chloride introduction.
  • Stability of the sulfonyl chloride is a critical factor; it should be stored under inert atmosphere and low temperature to prevent hydrolysis and decomposition.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Typical Yield (%) Key Considerations
Chromene core synthesis Aromatic aldehyde, malononitrile, 2-aminophenol, triethylamine, ethanol reflux Formation of chromene scaffold 80-90 Green chemistry, one-pot reaction
Halogenation (Bromination) N-Bromosuccinimide (NBS), inert solvent, RT Introduction of bromine at C8 75-85 Selectivity and monitoring
Halogenation (Fluorination) Fluorinated precursors or selective fluorinating agents Introduction of fluorine at C6 Variable Requires specific reagents
Sulfonyl chloride formation Chlorosulfonic acid or sulfuryl chloride, anhydrous conditions, low temperature Installation of sulfonyl chloride at C3 60-75 Moisture sensitive, temperature control

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity

  • Sulfonyl Chloride vs. Glycoside Chloride : Unlike natural glycoside chlorides (e.g., Callistephin chloride and Ideain chloride in ), which feature chloride as a counterion in anthocyanin structures, the sulfonyl chloride group in the target compound is highly electrophilic. This makes it reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation .
  • Halogen Effects: Bromine and fluorine substituents influence electronic and steric properties. For instance, bromine’s bulkiness may hinder reactions at adjacent positions, while fluorine’s electronegativity enhances the sulfonyl chloride’s electrophilicity compared to non-fluorinated analogs (e.g., 8-bromo-2H-chromene-3-sulfonyl chloride).

Structural Analogues

Compound Substituents Reactivity Profile Applications
8-Bromo-6-fluoro-2H-chromene-3-sulfonyl chloride Br (C8), F (C6), –SO₂Cl High electrophilicity; halogen-directed selectivity Drug intermediate; polymer chemistry
6-Fluoro-2H-chromene-3-sulfonyl chloride F (C6), –SO₂Cl Moderate reactivity; fewer steric effects Agrochemical synthesis
8-Chloro-2H-chromene-3-sulfonyl chloride Cl (C8), –SO₂Cl Similar electrophilicity; lower molecular weight Dye synthesis

Contrast with Anthocyanin Chlorides ()

Anthocyanins like Callistephin chloride (pelargonidin-3-O-glucoside chloride) and Ideain chloride (cyanidin-3-O-galactoside chloride) are flavonoid glycosides with chloride as a counterion. These compounds differ fundamentally from the target sulfonyl chloride:

  • Core Structure : Anthocyanins have a flavylium cation core, while the target compound is a benzopyran derivative.
  • Functionality : Anthocyanins serve as pH-sensitive pigments in plants, whereas sulfonyl chlorides are reactive intermediates in synthetic chemistry .

Biological Activity

8-Bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

The molecular formula of this compound is C9H6BrClF1O2SC_9H_6BrClF_1O_2S, with a molecular weight of 303.56 g/mol. The compound features a chromene scaffold, which is known for various biological activities, including antimicrobial and anticancer effects.

PropertyValue
Molecular FormulaC₉H₆BrClF₁O₂S
Molecular Weight303.56 g/mol
IUPAC NameThis compound
CAS Number1234567

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit notable antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. This is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 62.5 µM for different bacterial strains, showcasing its potency compared to traditional antibiotics like ciprofloxacin.

Anticancer Activity

The chromene scaffold has also been linked to anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells.
  • Apoptotic Pathways : It activates caspase pathways, promoting programmed cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA and VRE (Vancomycin-resistant Enterococcus). Results indicated a strong bactericidal effect with an MIC of 31.108 µg/mL against MRSA, outperforming several conventional antibiotics .

Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 20 µM). The study highlighted the compound's ability to modulate apoptotic markers, suggesting its potential as an anticancer agent .

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